2-(2-Aminobut-3-enyl)malonic acid, also known as 2-((2RS)-2-aminobut-3-enyl)propanedioic acid, is a compound classified under the category of malonic acid derivatives. This compound is notable for its role as a potential impurity in the antiepileptic drug Vigabatrin, which is used to treat epilepsy by inhibiting the enzyme GABA transaminase. The presence of such impurities in pharmaceutical formulations is crucial for quality control and safety assessments.
The compound is sourced primarily from synthetic pathways involving malonic acid and related precursors. In the context of pharmaceutical chemistry, it is classified as an impurity associated with Vigabatrin, which has the CAS number 1378466-25-1. Its molecular formula is C7H11NO4, and it has been identified in various studies focused on the synthesis and characterization of pharmaceutical impurities .
The synthesis of 2-(2-aminobut-3-enyl)malonic acid can be achieved through several methods, often involving the reaction of malonic acid derivatives with amines. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to verify the structure and purity of the synthesized compound.
The molecular structure of 2-(2-aminobut-3-enyl)malonic acid features a central malonic acid moiety with an aminoalkene substituent. The structural formula can be represented as follows:
Key data points include:
2-(2-Aminobut-3-enyl)malonic acid can participate in various chemical reactions typical for malonic acid derivatives, including:
Reactions involving this compound often require specific catalysts or conditions (e.g., acidic or basic environments) to enhance reactivity and selectivity.
The mechanism of action for 2-(2-aminobut-3-enyl)malonic acid primarily relates to its role as an impurity in Vigabatrin. It is believed that this compound may affect the pharmacokinetics or pharmacodynamics of Vigabatrin by influencing its metabolic pathways or interactions with biological targets.
The presence of this impurity could potentially alter the efficacy or safety profile of Vigabatrin by modifying its interaction with GABA transaminase or other enzymes involved in neurotransmitter metabolism .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and chromatographic techniques for purity assessment .
The primary scientific application of 2-(2-aminobut-3-enyl)malonic acid lies in pharmaceutical research, particularly concerning quality control in drug manufacturing. Its identification as an impurity in Vigabatrin highlights its importance in ensuring drug safety and efficacy. Additionally, it serves as a potential precursor for further synthetic applications in medicinal chemistry, contributing to the development of new therapeutic agents .
2-(2-Aminobut-3-enyl)malonic acid is a dicarboxylic acid derivative characterized by the molecular formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol. Its IUPAC name is 2-(2-aminobut-3-enyl)propanedioic acid, reflecting a three-part structure:
The compound’s linear structure is represented by the SMILES notation C=CC(CC(C(=O)O)C(=O)O)N
, highlighting the conjugated system where the amine and carboxylic acid groups influence its polarity and reactivity. Key physicochemical properties include a predicted boiling point of 420.1±45.0°C, density of 1.303±0.06 g/cm³, and acid dissociation constants (pKa) averaging 2.58, consistent with highly acidic carboxyl groups [4]. Its crystalline solid form requires storage at 2–8°C with protection from light and air to maintain stability [2].
Table 1: Fundamental Properties of 2-(2-Aminobut-3-enyl)malonic Acid
Property | Value |
---|---|
CAS Registry Number | 1378466-25-1 |
Molecular Formula | C₇H₁₁NO₄ |
Molecular Weight | 173.17 g/mol |
IUPAC Name | 2-(2-aminobut-3-enyl)propanedioic acid |
SMILES | C=CC(CC(C(=O)O)C(=O)O)N |
Storage Conditions | 2–8°C, protected from light and air |
This compound is pharmaceutically significant as Vigabatrin Related Compound E (or Vigabatrin EP Impurity E), an organic impurity arising during the synthesis or storage of the antiepileptic drug vigabatrin. Vigabatrin (γ-vinyl GABA) irreversibly inhibits GABA transaminase, elevating brain GABA levels to suppress seizures. As a synthetic byproduct, 2-(2-aminobut-3-enyl)malonic acid emerges from:
Its structural similarity to vigabatrin—sharing the vinyl backbone and amine group—complicates separation during purification. Regulatory monographs (e.g., USP, European Pharmacopoeia) explicitly list it as a qualified impurity with strict control thresholds, underscoring its inevitability in manufacturing [6].
As a pharmacopeial-listed impurity, 2-(2-aminobut-3-enyl)malonic acid is a critical quality attribute (CQA) in vigabatrin batches. Regulatory agencies enforce stringent limits:
These thresholds align with ICH Q3A/B guidelines, which mandate impurity profiling to ensure drug safety. Its presence above 0.5% total impurities risks batch rejection due to potential impacts on drug efficacy and stability. Consequently, pharmacopeial standards (e.g., USP 1712045) require certified reference materials (CRMs) of this impurity for analytical calibration, priced at ~$949 for 30 mg, reflecting the specialized nature of impurity standards [6].
Table 2: Regulatory Standards for Vigabatrin Impurities
Parameter | Limit | Regulatory Basis |
---|---|---|
Reporting Threshold | 0.03% | ICH Q3A/B |
Identification Threshold | 0.05% | USP/EP Monographs |
Qualification Threshold | 0.15% | EMA/FDA Guidelines |
Total Impurities | ≤0.5% | Ph. Eur. |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7